H-Cys(bzl)-gly-OH
Overview
Description
H-Cys(bzl)-gly-OH, also known as S-benzyl-L-cysteine-glycine, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis and protein science due to its ability to protect the thiol group of cysteine during chemical reactions. The benzyl group attached to the sulfur atom of cysteine provides stability and prevents unwanted side reactions, making it a valuable intermediate in the synthesis of peptides and proteins.
Scientific Research Applications
H-Cys(bzl)-gly-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins. The benzyl group provides protection during chemical reactions, allowing for selective modifications.
Biology: Employed in the study of protein folding and stability. The formation and reduction of disulfide bonds are crucial for understanding protein structure and function.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics. The stability provided by the benzyl group enhances the bioavailability of peptide drugs.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Safety and Hazards
Mechanism of Action
Target of Action
H-Cys(bzl)-gly-OH is a derivative of the amino acid cysteine . The primary target of this compound is the cysteine thiol group, which plays a crucial role in peptide and protein chemistry . The compound acts as a protecting group for the cysteine thiol, enabling a vast array of peptide and protein chemistry .
Mode of Action
The compound interacts with its target by protecting the cysteine thiol group. This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed as increasingly sophisticated strategies .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis and protein science. It enables the coupling of amino acid building blocks to one another via amide bonds, which is a fundamental process in the synthesis of peptides .
Pharmacokinetics
As an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The result of the compound’s action is the facilitation of peptide synthesis and protein science. It enables the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This has significant implications for the development of new methodologies for site-selective protein modification .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored under recommended conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-gly-OH typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting S-benzyl-L-cysteine is then coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using automated peptide synthesizers. These machines allow for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: H-Cys(bzl)-gly-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are important for the structural stability of proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Hydrogen fluoride (HF) or sodium in liquid ammonia (Na/NH3) can be used to remove the benzyl group.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides or proteins.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of free cysteine-glycine peptides.
Comparison with Similar Compounds
S-benzyl-L-cysteine (H-Cys(bzl)-OH): Similar to H-Cys(bzl)-gly-OH but without the glycine residue. Used for protecting the thiol group of cysteine.
S-acetamidomethyl-L-cysteine (H-Cys(Acm)-OH): Another cysteine derivative used for thiol protection. The acetamidomethyl group provides stability and can be removed under milder conditions compared to the benzyl group.
S-tert-butyl-L-cysteine (H-Cys(tBu)-OH): Used for thiol protection with a tert-butyl group.
Uniqueness of this compound: this compound is unique due to the presence of both the benzyl-protected cysteine and the glycine residue. This combination allows for the synthesis of more complex peptides and provides additional stability during chemical reactions. The benzyl group offers robust protection, making it suitable for use in harsh reaction conditions .
Properties
IUPAC Name |
2-[[(2R)-2-amino-3-benzylsulfanylpropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c13-10(12(17)14-6-11(15)16)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOHJUDJUVTRCF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427059 | |
Record name | SCHEMBL3503447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7669-84-3 | |
Record name | SCHEMBL3503447 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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